Desmethyl Levofloxacin Hydrochloride
Description
Overview of Fluoroquinolone Antibiotics and Metabolites in Research Contexts
Fluoroquinolones are a class of synthetic, broad-spectrum antibacterial agents that have been instrumental in treating a wide array of bacterial infections. nih.govwikipedia.org Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and cell division. nih.govyoutube.com The extensive use of fluoroquinolones in human and veterinary medicine has led to a growing interest in their metabolic fate and environmental impact. nih.govmdpi.com
When administered, fluoroquinolones are not entirely eliminated from the body as the parent compound. They undergo metabolic transformations, resulting in the formation of various metabolites. nih.gov These metabolites, along with the parent drugs, can be excreted and subsequently enter the environment through wastewater and agricultural runoff. nih.govnih.gov The study of these metabolites is crucial for several research areas. In pharmacology and toxicology, understanding the metabolic pathways of fluoroquinolones provides insights into their efficacy and potential for drug interactions. In environmental science, the focus is on the occurrence, persistence, and potential ecological effects of these compounds and their metabolites. mdpi.comtandfonline.com The concern is that the presence of these compounds in the environment could contribute to the development of antibiotic-resistant bacteria. nih.gov
Significance of Desmethyl Levofloxacin (B1675101) as a Research Compound
Desmethyl Levofloxacin is one of the two primary metabolites of Levofloxacin identified in humans, the other being Levofloxacin-N-oxide. drugbank.com Although these metabolites are considered to have no significant pharmacological activity in the context of therapeutic use, their role in research is substantial. drugbank.comnih.gov
The significance of Desmethyl Levofloxacin as a research compound stems from several key aspects:
Analytical Standard: It serves as a crucial reference standard in analytical chemistry for the development and validation of methods to detect and quantify Levofloxacin and its metabolites in various matrices, including biological fluids (plasma, urine) and environmental samples. nih.govsyncsci.comclearsynth.com The availability of pure Desmethyl Levofloxacin allows for accurate calibration and quality control in these analytical assays. clearsynth.com
Metabolic Studies: Research on Desmethyl Levofloxacin helps to elucidate the metabolic pathways of Levofloxacin. drugbank.com Studying its formation and excretion provides a more complete picture of the pharmacokinetics of the parent drug. nih.govcapes.gov.br
Environmental Monitoring: As a metabolite, Desmethyl Levofloxacin is an important analyte in environmental studies monitoring the contamination of water and soil with pharmaceutical residues. nih.gov Its detection can provide a more comprehensive assessment of the environmental footprint of Levofloxacin use.
Synthetic Chemistry: N-desmethyl Levofloxacin serves as a starting material or intermediate in the synthesis of new levofloxacin derivatives with potentially enhanced antibacterial activities. nih.gov Researchers have used it to create novel compounds and evaluate their efficacy against various bacterial strains. nih.gov
Historical Context of Research on Fluoroquinolone Metabolites
The research into quinolone antibiotics began with the discovery of nalidixic acid in 1962. mdpi.comnih.gov The subsequent development of fluorinated quinolones, or fluoroquinolones, in the late 1970s and 1980s, marked a significant advancement, offering a broader spectrum of activity. mdpi.comacs.org Early research primarily focused on the efficacy and structure-activity relationships of the parent compounds. uiowa.edu
As the clinical use of fluoroquinolones became more widespread, scientific inquiry expanded to include their pharmacokinetic properties, which naturally led to the identification and study of their metabolites. The advancement of analytical techniques, particularly high-performance liquid chromatography (HPLC) and mass spectrometry (MS), has been pivotal in this evolution. nih.govjbino.comresearchgate.net These technologies enabled researchers to separate, identify, and quantify minute amounts of metabolites like Desmethyl Levofloxacin in complex biological and environmental samples. nih.govsyncsci.com
In recent years, the growing concern over antimicrobial resistance and the environmental impact of pharmaceuticals has further intensified research on fluoroquinolone metabolites. nih.govresearchgate.net Studies now often focus on the environmental fate, potential ecotoxicity, and the role of metabolites in the selection and spread of antibiotic resistance. mdpi.comnih.govtandfonline.com
Interactive Data Table: Key Properties of Desmethyl Levofloxacin Hydrochloride
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₈FN₃O₄ • XHCl | caymanchem.com |
| Synonyms | N-Desmethyl Levofloxacin, Levofloxacin EP Impurity B | clearsynth.com |
| Application | Impurity standard, research compound | clearsynth.com |
| Parent Compound | Levofloxacin | medchemexpress.com |
Interactive Data Table: Analytical Methods for Levofloxacin and its Metabolites
| Analytical Technique | Detector | Application | Source |
| High-Performance Liquid Chromatography (HPLC) | UV, Fluorescence | Quantification in various matrices | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer | Estimation in human serum | syncsci.com |
| Ultra-Performance Liquid Chromatography (UPLC) | - | Quantification in aqueous humour and dosage forms | jbino.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H19ClFN3O4 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
(2S)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H/t9-;/m0./s1 |
InChI Key |
IOFZKWNXVPUJLW-FVGYRXGTSA-N |
Synonyms |
(3S)-9-Fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Hydrochloride; DN 5455 Hydrochloride; |
Origin of Product |
United States |
Synthetic Methodologies and Preparation of Desmethyl Levofloxacin Hydrochloride
Strategies for Direct Synthesis of Desmethyl Levofloxacin (B1675101)
The primary route for the synthesis of Desmethyl Levofloxacin involves a nucleophilic aromatic substitution reaction. This pathway is analogous to the synthesis of Levofloxacin itself, with the key difference being the choice of the piperazine (B1678402) reactant.
The synthesis of N-desmethyl levofloxacin is achieved through a nucleophilic substitution reaction where piperazine acts as the nucleophile. nih.gov The reaction targets the fluorine atom at the C-10 position of the quinolone ring system. The piperazine molecule displaces the fluoride ion, forming a new carbon-nitrogen bond and attaching the piperazine ring to the core structure of the molecule. This method is a common strategy for synthesizing piperazinyl quinolone compounds. nih.gov
The direct synthesis of Desmethyl Levofloxacin requires specific precursor compounds. The core structure is provided by a fluorinated benzoxazine derivative, which reacts with piperazine.
| Precursor/Reactant | Chemical Name | Role in Synthesis |
| Core Structure | (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] nih.govgoogle.combenzoxazine-6-carboxylic acid | The electrophilic substrate containing the quinolone core and the leaving group (fluorine). |
| Nucleophile | Piperazine | The nitrogen-containing heterocycle that displaces the fluorine atom at the C-10 position. |
This reaction is a variation of the process used to produce Levofloxacin, where N-methylpiperazine is used instead of piperazine. google.comsciforum.netresearchgate.net
The efficiency and yield of the synthesis are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and reaction time is crucial. While specific conditions for the direct synthesis of Desmethyl Levofloxacin are not extensively detailed in isolation, they can be inferred from the synthesis of Levofloxacin and its derivatives.
| Parameter | Condition | Rationale/Effect |
| Solvent | Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). nih.govsciforum.net | These solvents facilitate the dissolution of the reactants and support the nucleophilic substitution mechanism. |
| Temperature | Elevated temperatures, typically ranging from 70°C to 120°C. google.comsciforum.net | Higher temperatures increase the reaction rate. For instance, the synthesis of Levofloxacin in DMSO is often conducted at around 80°C to 120°C. google.comsciforum.net |
| Time | Reaction times can vary from approximately 1 hour to 24 hours, depending on the specific temperature and solvent used. google.com Reaction progress is typically monitored by Thin Layer Chromatography (TLC). nih.govsciforum.net | Duration is optimized to ensure the reaction proceeds to completion while minimizing the formation of degradation products. |
| Base | A mild base, such as Sodium Bicarbonate (NaHCO₃), may be used. nih.gov | The base neutralizes the hydrofluoric acid (HF) byproduct generated during the reaction. |
Isolation and Purification Techniques for Synthetic Product
Following the synthesis, the crude Desmethyl Levofloxacin must be isolated from the reaction mixture and purified. Standard laboratory techniques are employed to achieve the high purity required for an analytical standard.
The typical isolation procedure involves precipitating the product from the reaction mixture. This can be achieved by cooling the mixture or by adding a non-solvent, such as isopropanol, to reduce the solubility of the product. sciforum.netresearchgate.net The resulting solid is then collected by filtration and washed to remove residual solvents and unreacted starting materials. sciforum.netresearchgate.net
Further purification is generally accomplished through recrystallization. This process involves dissolving the crude product in a suitable solvent system at an elevated temperature and then allowing it to cool slowly. This process helps to remove impurities that are more soluble in the solvent. Common solvent systems used for purifying Levofloxacin, which would be applicable here, include mixtures of an organic solvent and water, such as:
Ethanol/Water sciforum.netresearchgate.net
Acetonitrile (B52724)/Water google.comgoogle.com
n-Butanol/Water google.com
The purity of the final product can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov
Preparation as a Related Substance or Impurity Standard
Desmethyl Levofloxacin Hydrochloride is primarily used as a reference standard for the quality control of Levofloxacin. pharmaffiliates.com It is recognized by major pharmacopeias as a process-related impurity and a potential degradation product. lgcstandards.comresearchgate.net
| Designation | Pharmacopeia/Source |
| Levofloxacin Impurity B | European Pharmacopoeia (EP) glppharmastandards.comlgcstandards.comacanthusresearch.com |
| Levofloxacin Related Compound A | United States Pharmacopeia (USP) glppharmastandards.com |
| Desmethyl-levofloxacin | General chemical name google.com |
Impurity profiling is a critical aspect of pharmaceutical quality control, mandated by regulatory bodies like the International Conference on Harmonisation (ICH). Any impurity present in a drug substance above a certain threshold (typically 0.1%) must be identified, quantified, and monitored.
Desmethyl Levofloxacin is a known process-related impurity in the synthesis of Levofloxacin, often arising from the presence of piperazine in the N-methylpiperazine starting material. It can also be a degradation product. lgcstandards.comresearchgate.net Therefore, having a highly purified standard of this compound is essential for:
Method Development: Developing and validating analytical methods, such as HPLC, capable of separating Desmethyl Levofloxacin from the main Levofloxacin peak and other impurities.
Quantification: Accurately quantifying the amount of Desmethyl Levofloxacin present in batches of the active pharmaceutical ingredient (API) and finished drug products. nih.gov
Quality Control: Ensuring that the levels of this impurity remain within the strict limits set by pharmacopeias and regulatory authorities. Purification processes for Levofloxacin are specifically designed to reduce the concentration of impurities like Desmethyl Levofloxacin to acceptable levels. google.comgoogle.com
The availability of this reference standard allows analytical chemists to confirm the identity of the impurity peak in a chromatogram and to ensure the accuracy and reliability of their quantitative measurements. veeprho.com
Metabolic Studies and Biotransformation Pathways of Levofloxacin Yielding Desmethyl Levofloxacin
In Vitro Biotransformation Studies (Non-Human Systems)
In vitro studies using non-human systems, such as microbial cultures and isolated enzymes, have been instrumental in elucidating the pathways through which levofloxacin (B1675101) is transformed into desmethyl levofloxacin.
Microbial Biotransformation Mechanisms
Microorganisms, particularly fungi and bacteria, have demonstrated the ability to metabolize levofloxacin. Fungi, especially white-rot fungi, are noted for their capacity to degrade persistent environmental pollutants. mdpi.com Studies have shown that the white-rot fungus Coriolopsis gallica can biotransform levofloxacin. nih.gov In one study, after 10 days of incubation, Coriolopsis gallica transformed 25% of the initial levofloxacin. nih.gov Analysis of the degradation products identified N-desmethyl-ofloxacin (an alternative name for desmethyl levofloxacin) as one of the metabolites. mdpi.comnih.gov
Anaerobic biodegradation by enriched microbial consortia has also been investigated. In a study exploring the effects of different electron acceptors and carbon sources, demethylation was identified as one of the primary initial steps in the anaerobic degradation of levofloxacin. nih.gov The cleavage of the piperazine (B1678402) ring, where the methyl group is located, was found to occur before the degradation of the quinolone ring structure. nih.gov
Enzymatic Pathways and Putative Enzymes Involved in Demethylation
The enzymatic processes driving the demethylation of levofloxacin often involve extracellular enzymes produced by microorganisms. For the white-rot fungus Coriolopsis gallica, proteomic analysis of its secretome (the collection of secreted proteins) suggested that laccases and dye-decolorizing peroxidases are the primary biocatalysts involved in levofloxacin degradation. nih.govnih.gov While N-oxidation is a major transformation, demethylation also occurs. nih.gov The specific enzymes directly responsible for the demethylation of levofloxacin have not been definitively identified in all systems. drugbank.comnih.gov However, the involvement of oxidative enzymes like laccases points towards a mechanism where the N-methyl group on the piperazine ring is targeted and cleaved. nih.govnih.gov
Table 1: Microbial Systems Involved in Levofloxacin Demethylation
| Microorganism/System | Key Finding | Relevant Enzymes (Putative) | Reference |
|---|---|---|---|
| Coriolopsis gallica (White-rot fungus) | Biotransformation of levofloxacin yielded N-desmethyl-ofloxacin. | Laccases, Dye-decolorizing peroxidases | mdpi.comnih.gov |
| Enriched Anaerobic Consortia | Demethylation was a primary step in the anaerobic degradation pathway. | Not specified | nih.gov |
Animal Model Metabolism Research (Non-Clinical Focus)
Research in animal models provides insight into the metabolic fate of levofloxacin in vivo, confirming that demethylation is a conserved, albeit minor, metabolic pathway across different species.
Metabolite Identification in Animal Tissues and Fluids
Levofloxacin undergoes limited metabolism in animal models such as rats and Muscovy ducks. nih.gov The primary route of elimination is renal, with the majority of the drug excreted unchanged. nih.gov However, small quantities of metabolites are formed. Inactive metabolites, including the demethylated form (desmethyl levofloxacin) and N-oxide levofloxacin, have been identified and typically account for less than 5% of the total administered dose. nih.gov The low level of metabolism suggests that while the pathway for demethylation exists, it is not a major route of clearance for the parent compound in these species. nih.gov
Comparative Metabolism Studies
Pharmacokinetic studies have been conducted in a variety of animal species, including rabbits, cats, calves, stallions, camels, goats, and quails. nih.gov While these studies primarily focus on the distribution and elimination of the parent drug, the data consistently points to limited metabolism being a characteristic feature of levofloxacin across species. nih.gov For instance, the elimination half-life of levofloxacin in healthy Muscovy ducks was found to be 2.75 hours, which is comparable to that in stallions (2.58 h) and camels (2.92 h). nih.gov The consistent finding of low metabolite formation, including desmethyl levofloxacin, suggests a similar and limited metabolic profile across these different animal models. nih.gov
Table 2: Levofloxacin Metabolism in Animal Models
| Animal Model | Metabolites Identified | Extent of Metabolism | Reference |
|---|---|---|---|
| Rats | N-oxide and demethyl metabolites | Limited; <5% of total dose | nih.gov |
| Muscovy Ducks | N-oxide and demethyl metabolites | Limited; <5% of total dose | nih.gov |
Degradation Pathways and Products in Environmental or Experimental Conditions
Outside of biological systems, levofloxacin can be degraded through various physical and chemical processes, particularly advanced oxidation processes (AOPs) and photodegradation. These processes can also lead to the formation of desmethyl levofloxacin.
Studies on the photodegradation of levofloxacin have identified several degradation products, including desmethyl-levofloxacin. researchgate.net When exposed to UV irradiation in aqueous solutions, levofloxacin breaks down, and the rate of this degradation is influenced by factors such as pH. nih.govsrce.hr
Advanced oxidation processes, which utilize highly reactive species like hydroxyl radicals, are also effective in breaking down levofloxacin. In a study using a bismuth vanadate (B1173111) (BiVO4) catalyst under visible light, several degradation pathways were proposed. deswater.com One identified route involves the demethylation of levofloxacin to produce a metabolite with a mass-to-charge ratio (m/z) of 347, corresponding to desmethyl levofloxacin. deswater.com This indicates that under specific experimental conditions designed to mimic environmental degradation, the N-methyl group of the piperazine ring is a reactive site susceptible to cleavage. deswater.com
Table 3: Formation of Desmethyl Levofloxacin in Experimental Conditions
| Condition | Key Finding | Identified Product | Reference |
|---|---|---|---|
| Photodegradation (UV irradiation) | Multiple degradation products formed. | Desmethyl-LVFX | researchgate.net |
| Advanced Oxidation Process (BiVO4 catalyst) | Demethylation was one of the observed degradation routes. | Structure with m/z 347 (Desmethyl levofloxacin) | deswater.com |
Photolytic Degradation Products of Levofloxacin
Levofloxacin is susceptible to degradation upon exposure to light, a process known as photolysis. researchgate.netnih.gov Studies have shown that exposing an aqueous solution of levofloxacin to near-ultraviolet light results in the formation of multiple degradation products. nih.gov The degradation primarily involves alterations to the N-methylpiperazine moiety of the levofloxacin molecule. nih.gov
In a detailed investigation, levofloxacin in an aqueous solution was exposed to near-ultraviolet light (peak wavelength 352 nm) for 16 hours. nih.gov This resulted in the isolation of nine distinct degradation products, which were designated P-2 through P-10. nih.gov Analysis of these compounds confirmed that the structural changes were all located on the N-methylpiperazine part of the molecule. nih.gov
Another significant photodegradation product identified is Levofloxacin N-oxide, which is formed regardless of the solvent used (e.g., Ringer's solution, 0.9% NaCl, or 5% dextrose) when the drug is exposed to daylight. nih.gov The kinetics of photodegradation follow a first-order reaction model, and the rate is influenced by factors such as pH, solvent dielectric constant, and viscosity. researchgate.netresearchgate.net The molecule is generally more stable in the pH range around 7. researchgate.netresearchgate.net Advanced oxidation processes involving photocatalysts like TiO2 or BiVO4 under UV or simulated solar light have also been shown to effectively degrade levofloxacin, breaking it down through pathways that include demethylation and defluorination. deswater.comrsc.org
Table 2: Selected Photodegradation Products of Levofloxacin
| Degradation Product | Method of Generation | Key Structural Change | Reference |
| Products P-2 to P-10 | UV light (352 nm) exposure in aqueous solution | Alterations at the N-methylpiperazine moiety | nih.gov |
| Levofloxacin N-oxide | Daylight exposure in various infusion solutions | N-oxidation of the piperazine ring | nih.gov |
| Defluorinated Levofloxacin | Advanced Oxidation Process (BiVO4/Visible Light) | Removal of fluorine atom | deswater.com |
| Hydroxylated derivatives | Photooxidation | Addition of hydroxyl groups | nih.gov |
Other Degradation Products (e.g., Thermal, Hydrolytic)
Besides photolysis, levofloxacin can be degraded through other pathways, including hydrolytic and oxidative processes, often accelerated by heat or other energy sources. These degradation routes can lead to a variety of transformation products through mechanisms like demethylation, decarboxylation, and ring opening. deswater.comresearchgate.net
Forced degradation studies employing oxidative hydrolysis with microwave assistance have demonstrated the breakdown of levofloxacin. researchgate.net When subjected to microwave irradiation in the presence of hydrogen peroxide, the concentration of levofloxacin was observed to decrease significantly over a 20-minute period. researchgate.net
Advanced oxidation processes and non-thermal plasma technology have also been used to study degradation. deswater.comresearchgate.net Degradation of levofloxacin in an aqueous solution by non-thermal plasma can generate a cascade of products. researchgate.net The identified pathways include hydroxylation, demethylation (yielding products like desmethyl levofloxacin), decarboxylation, and the opening of the piperazine ring. deswater.comresearchgate.net For example, one study identified a transformation product formed via the demethylation of levofloxacin, which subsequently underwent further degradation. deswater.com Another pathway involved the removal of the methyl group from the piperazine ring and subsequent dehalogenation or hydroxylation. nih.gov
Table 3: Degradation Products of Levofloxacin from Non-Photolytic Pathways
| Degradation Product | Method of Generation | Degradation Pathway | Reference |
| Demethylated Levofloxacin | Advanced Oxidation Process / Non-thermal plasma | Demethylation | deswater.comresearchgate.net |
| Decarboxylated Levofloxacin | Non-thermal plasma | Decarboxylation | researchgate.net |
| Products of Piperazine Ring Opening | Advanced Oxidation Process / Non-thermal plasma | Cleavage of the piperazine ring | deswater.comresearchgate.net |
| Hydroxylated Defluorinated Products | Photooxidation (Hydroxyl Radicals) | Hydroxylation and Defluorination | nih.gov |
Analytical Methodologies for Detection and Quantification of Desmethyl Levofloxacin Hydrochloride
Chromatographic Techniques
Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of Desmethyl Levofloxacin (B1675101) Hydrochloride. These methods offer the high resolution and sensitivity required to distinguish the metabolite from its parent compound and other related substances.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantification of Desmethyl Levofloxacin Hydrochloride, often in the context of analyzing Levofloxacin and its related impurities.
The development and validation of HPLC methods for this compound are critical to ensure the reliability of research findings. These methods are typically established as part of a broader analysis of Levofloxacin and its impurities. sphinxsai.com The validation process, following guidelines such as those from the International Council for Harmonisation (ICH), encompasses specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). sphinxsai.comjetir.org
A key aspect of method development is stress testing, which involves subjecting the drug substance to various conditions like acid, alkali, oxidation, heat, and light to understand its degradation pathways. sphinxsai.com This is crucial for developing a stability-indicating method that can separate and quantify degradation products, including Desmethyl Levofloxacin.
The specificity of the method ensures that the peak corresponding to Desmethyl Levofloxacin is well-resolved from other components in the sample, such as the parent drug, other metabolites, and any degradation products. sphinxsai.com Linearity is established by demonstrating a direct proportionality between the detector response and the concentration of the analyte over a specified range. jetir.orgnih.gov Accuracy is determined by measuring the recovery of a known amount of the analyte spiked into a sample matrix, while precision reflects the closeness of repeated measurements. jetir.org
The following table summarizes typical validation parameters for an HPLC method capable of quantifying Desmethyl Levofloxacin:
| Validation Parameter | Typical Specification | Reference |
| Specificity | Peak purity angle less than peak purity threshold; no interference from blank or placebo. | sphinxsai.com |
| Linearity (r²) | ≥ 0.999 | nih.gov |
| Accuracy (% Recovery) | 98-102% | sphinxsai.com |
| Precision (% RSD) | ≤ 2.0% | caribjscitech.com |
| Limit of Quantitation (LOQ) | Sufficiently low to measure the impurity at its specification level. | sphinxsai.com |
The choice of column chemistry and mobile phase is pivotal for achieving the desired separation of this compound. Reversed-phase chromatography is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.
Column Chemistries: The most frequently used columns are C18 (octadecylsilyl) columns, which provide excellent retention and separation for a wide range of pharmaceutical compounds, including fluoroquinolones and their metabolites. sphinxsai.comcaribjscitech.comddtjournal.comabap.co.in These columns are available in various particle sizes and dimensions, with typical analytical columns being 250 mm x 4.6 mm with a 5 µm particle size. sphinxsai.comcaribjscitech.com Other stationary phases like C8 and phenyl columns may also be used depending on the specific separation requirements.
Mobile Phases: The mobile phase in reversed-phase HPLC for Desmethyl Levofloxacin analysis is typically a mixture of an aqueous buffer and an organic modifier. The composition of the mobile phase is optimized to achieve the best resolution and peak shape.
Aqueous Component: Buffers such as ammonium (B1175870) acetate (B1210297), phosphate (B84403) buffer, or citric acid are used to control the pH and ionic strength of the mobile phase. caribjscitech.comabap.co.inmerckmillipore.com The pH is a critical parameter as it affects the ionization state of the analyte and thus its retention on the column. For instance, a mobile phase containing ammonium acetate, cupric sulfate, and L-isoleucine has been reported. caribjscitech.com
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used to modulate the elution strength of the mobile phase. caribjscitech.comddtjournal.comabap.co.in The proportion of the organic modifier is adjusted to control the retention time of the analytes.
An example of a mobile phase composition is a mixture of a buffer (containing ammonium acetate, cupric sulfate, and L-isoleucine) and methanol in a 70:30 v/v ratio. caribjscitech.com Another example involves a mobile phase of acetonitrile, water, phosphoric acid, and triethylamine (B128534) (14:86:0.6:0.3, v/v/v/v), where triethylamine is added to improve peak shape. ddtjournal.com
The table below provides examples of column and mobile phase combinations used for the analysis of Levofloxacin and its related substances, including Desmethyl Levofloxacin.
| Column | Mobile Phase | Reference |
| Inertsil ODS-3V C18, 250*4.6mm, 5µ | Buffer (8.5g ammonium acetate, 1.25g cupric sulphate, and 1.0g L-Isoleucine in 1000ml water) and methanol (70:30 v/v) | caribjscitech.com |
| Kromasil C18 | Acetonitrile, water, phosphoric acid, and triethylamine (14:86:0.6:0.3, v/v/v/v) | ddtjournal.com |
| Cosmosil C18 (250mmx4.6mm) 5µm | Buffer and methanol (68:32 v/v) | sphinxsai.com |
| Inertsil ODS-3V (250 x 4.6mm, 5µm) | 0.05 M citric acid monohydrate, 10 ml of 1.0 M ammonium acetate buffer, and acetonitrile (85:15 v/v) | abap.co.in |
Several detection methods can be coupled with HPLC for the quantification of this compound, with the choice depending on the required sensitivity and selectivity.
UV/Vis Detection: Ultraviolet (UV) detection is the most common method due to its simplicity and robustness. ddtjournal.comabap.co.in Levofloxacin and its metabolites contain a chromophore that absorbs UV radiation. The detection wavelength is typically set at the absorption maximum of the analyte to achieve the highest sensitivity. For Levofloxacin and its related compounds, wavelengths in the range of 280-360 nm are commonly used. caribjscitech.commerckmillipore.comugm.ac.id
Diode Array Detection (DAD): A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, provides the advantage of acquiring the entire UV spectrum of the eluting peak. This is particularly useful for peak purity assessment, helping to confirm that the chromatographic peak of Desmethyl Levofloxacin is not co-eluting with other impurities. nih.gov
Fluorescence Detection (FLD): Fluorescence detection offers higher sensitivity and selectivity compared to UV detection for compounds that are naturally fluorescent or can be derivatized to become fluorescent. researchgate.netijpsr.comnih.gov Levofloxacin and its metabolites exhibit native fluorescence, making FLD a suitable detection method. The excitation and emission wavelengths are optimized to maximize the signal of the analyte. For instance, excitation/emission wavelengths of 300/500 nm have been used for Levofloxacin. ijpsr.com
The following table compares the different detection methods:
| Detector | Principle | Advantages | Common Wavelengths (for Levofloxacin and related compounds) | Reference |
| UV/Vis | Measures the absorbance of UV/Visible light by the analyte. | Simple, robust, widely applicable. | 280 nm, 293 nm, 294 nm, 340 nm, 360 nm | caribjscitech.comddtjournal.comabap.co.inugm.ac.id |
| DAD/PDA | Acquires the full UV-Vis spectrum of the eluting peak. | Allows for peak purity analysis and compound identification. | Full spectrum acquisition. | nih.gov |
| FLD | Measures the fluorescence emitted by the analyte after excitation with a specific wavelength. | High sensitivity and selectivity. | Ex: 300 nm, Em: 500 nm | ijpsr.comnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. It is particularly valuable for the identification and quantification of metabolites like this compound in complex biological matrices. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) is instrumental in the structural elucidation and confirmation of metabolites. In an LC-MS/MS system, the eluent from the LC column is introduced into the mass spectrometer. The precursor ion (in this case, the protonated molecule of Desmethyl Levofloxacin) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process provides a unique fragmentation pattern that serves as a fingerprint for the compound, enabling its unambiguous identification. youtube.com
For the identification of Desmethyl Levofloxacin, the mass spectrometer would be set to monitor the specific mass-to-charge ratio (m/z) of the metabolite. One study identified Desmethyl Levofloxacin with an m/z of 348.2. researchgate.net Another LC-MS/MS method for Levofloxacin used the mass transition of m/z 362.2 → 318.2 for quantification. nih.gov While this is for the parent drug, a similar approach would be used for its desmethyl metabolite by targeting its specific precursor and product ions.
The use of electrospray ionization (ESI) in positive mode is common for the analysis of fluoroquinolones. researchgate.net The high sensitivity of LC-MS/MS allows for the detection of very low concentrations of metabolites, which is often necessary in pharmacokinetic studies. nih.gov
The table below outlines the key aspects of using LC-MS/MS for the identification of Desmethyl Levofloxacin.
| Technique | Principle | Application for Desmethyl Levofloxacin | Reference |
| LC-MS/MS | Separation by LC followed by mass analysis of precursor and product ions. | Quantification in biological matrices and confirmation of identity. | nih.govresearchgate.net |
| Tandem MS (MS/MS) | Fragmentation of a selected precursor ion to generate a characteristic product ion spectrum. | Structural confirmation and unambiguous identification of Desmethyl Levofloxacin. | youtube.comresearchgate.net |
| Electrospray Ionization (ESI) | Soft ionization technique that generates intact molecular ions. | Generation of the [M+H]⁺ ion of Desmethyl Levofloxacin for MS analysis. | researchgate.net |
| Multiple Reaction Monitoring (MRM) | Specific monitoring of a precursor ion to product ion transition. | Highly selective and sensitive quantification of Desmethyl Levofloxacin. | nih.govresearchgate.net |
Quantitative Analysis in Research Matrices
The quantitative analysis of this compound, a primary metabolite of Levofloxacin, in research matrices such as human serum is critical for pharmacokinetic studies. A prominent method for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netsyncsci.com
One such validated LC-MS/MS method allows for the simultaneous determination of Levofloxacin and Desmethyl Levofloxacin in human serum. researchgate.net This technique typically involves a straightforward sample preparation step, such as protein precipitation, which is both rapid and efficient. The chromatographic separation is often achieved with a short run time, for instance, 2.5 minutes, using a suitable column. researchgate.net The detection by tandem mass spectrometry provides high selectivity and sensitivity. For Desmethyl Levofloxacin, the standard curve is generally linear over a specified concentration range, such as 0.10 to 4.99 mg/L, with a correlation coefficient (R²) of approximately 0.998. researchgate.net The lower limit of quantification (LLOQ) for Desmethyl Levofloxacin using this method has been reported to be 0.10 mg/L, which is sufficient for therapeutic drug monitoring and research applications. researchgate.net
Electrophoretic Methods
Electrophoretic methods, particularly capillary electrophoresis, have emerged as powerful tools in pharmaceutical analysis due to their high separation efficiency, speed, and low consumption of samples and reagents. doi.org These techniques separate ions based on their electrophoretic mobility in an electric field, which is dependent on the molecule's charge, size, and the viscosity of the buffer. nih.gov
Capillary Electrophoresis (CE) in Research
Capillary Zone Electrophoresis (CZE), the most common form of CE, is well-suited for the analysis of fluoroquinolones like Levofloxacin and its metabolites. nih.govubbcluj.ro In CZE, separation occurs in a simple buffer-filled capillary, relying on the inherent differences in the electrophoretic mobilities of the analytes. researchgate.net
For research purposes, CZE methods have been developed and validated for the simultaneous determination of Levofloxacin and other compounds. ubbcluj.ro A typical CZE system uses an uncoated fused-silica capillary, a background electrolyte (BGE) such as borax (B76245) buffer at a specific pH (e.g., pH 9.3), and a set voltage. doi.orgubbcluj.ro Detection is commonly performed using a UV detector at a wavelength where the analyte absorbs maximally. doi.org These methods can achieve rapid separations, often in under four minutes. ubbcluj.ro The applicability of CE for the simultaneous determination of quinolones from complex mixtures has been demonstrated, proving its utility in research settings. doi.org Furthermore, coupling CE with electrochemiluminescence (ECL) detection has been shown to be a novel and highly sensitive approach for determining Levofloxacin in biological samples like human urine. nih.gov
Electrochemical Sensor Development for Environmental Research
The presence of fluoroquinolones like Levofloxacin in the environment, primarily due to incomplete metabolism and improper disposal, necessitates the development of sensitive detection methods for environmental research and monitoring. Electrochemical sensors offer a promising, rapid, and cost-effective alternative to traditional chromatographic methods. mdpi.comnih.gov
Various modified electrodes have been engineered to enhance the sensitivity and selectivity of Levofloxacin detection. These include boron-doped diamond (BDD) electrodes, sometimes modified with materials like MXene (Ti3C2Tx), and carbon paste electrodes (CPEs) enhanced with nano-sized materials. nih.govnih.gov The principle involves measuring the electrochemical response (e.g., oxidation peak current) of Levofloxacin at the surface of the modified electrode.
A study utilizing a BDD electrode modified with MXene demonstrated enhanced sensitivity for Levofloxacin detection in wastewater samples. nih.gov Similarly, an electrochemical sensor based on a carbon paste electrode enhanced with nano-sized fumed silica (B1680970) (NFS/CPE) has been developed for Levofloxacin determination. nih.gov These sensors exhibit a linear response over a certain concentration range and have low detection limits, making them suitable for detecting the low concentrations typical in environmental samples. mdpi.comnih.gov The development of molecularly imprinted polymer (MIP) based electrochemical sensors also represents a significant advancement, as they create specific recognition sites for the target molecule, thereby improving selectivity, even for chiral recognition. google.comiaea.org These sensors hold potential for broad application in the analysis of environmental and biological samples. mdpi.com
Method Validation Parameters for Research Use (e.g., LOD, LOQ, Precision, Accuracy)
Validation is a critical process that confirms an analytical method is suitable for its intended purpose. Key parameters, as defined by guidelines from the International Conference on Harmonisation (ICH), include accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). sphinxsai.comresearchgate.net
Accuracy : This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. sphinxsai.comjetir.org For Desmethyl Levofloxacin, accuracy in human serum has been reported to range from 0.2% to 15.6%. researchgate.net
Precision : This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). sphinxsai.comjetir.org For Desmethyl Levofloxacin, within-day precision has been documented to be between 1.5% and 5%, while between-day precision ranged from 0.0% to 3.3%. researchgate.net
Limit of Detection (LOD) : This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.br For Levofloxacin, LOD values vary significantly depending on the analytical technique.
Limit of Quantification (LOQ) : This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br As with LOD, the LOQ is method-dependent. A liquid chromatography-tandem mass spectrometry method reported an LLOQ of 0.10 mg/L for Desmethyl Levofloxacin in human serum. researchgate.net
The following tables provide examples of these validation parameters from various research studies on Levofloxacin, which illustrate the performance of different analytical methods.
Table 1: Precision and Accuracy Data for Desmethyl Levofloxacin in Human Serum
| Parameter | Value Range | Citation |
| Within-Day Precision (% RSD) | 1.5% - 5% | researchgate.net |
| Between-Day Precision (% RSD) | 0.0% - 3.3% | researchgate.net |
| Accuracy (%) | 0.2% - 15.6% | researchgate.net |
Data from an LC-MS/MS method.
Table 2: LOD and LOQ Data for Levofloxacin via Various Analytical Methods
| Analytical Method | Matrix/Medium | LOD | LOQ | Citation |
| Electrochemical Sensor (BDD-MXene) | Phosphate Buffer Solution | 0.39 µM | 1.30 µM | nih.gov |
| Electrochemical Sensor (Bare-BDD) | Phosphate Buffer Solution | 1.00 µM | 3.37 µM | nih.gov |
| Capillary Zone Electrophoresis (CZE) | --- | 3.43 µg/mL | 10.38 µg/mL | ubbcluj.ro |
| Capillary Electrophoresis-ECL | Standard Solution | 0.64 µM | 1.4 µM | nih.gov |
| UV Spectrophotometry | --- | 0.08 µg/mL | 0.25 µg/mL | scielo.br |
These values demonstrate the variability in sensitivity across different analytical techniques.
In Vitro and Preclinical Biological Activity Studies of Desmethyl Levofloxacin Hydrochloride
Antimicrobial Activity Investigations (In Vitro)
Minimum Inhibitory Concentration (MIC) Determinations against Bacterial Strains
Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's potency. For Desmethyl Levofloxacin (B1675101) Hydrochloride, MIC values have been determined against a range of bacterial species. One study found that N-desmethyl Levofloxacin, an active metabolite of levofloxacin, demonstrated activity against several key pathogens. nih.gov The MIC values were recorded as 4 µg/mL for Staphylococcus aureus, 1 µg/mL for Staphylococcus epidermidis and Bacillus subtilis, 0.012 µg/mL for Escherichia coli, >4 µg/mL for Pseudomonas aeruginosa, and 0.25 µg/mL for Klebsiella pneumoniae. nih.gov
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 | nih.gov |
| Staphylococcus epidermidis | 1 | nih.gov |
| Bacillus subtilis | 1 | nih.gov |
| Escherichia coli | 0.012 | nih.gov |
| Pseudomonas aeruginosa | >4 | nih.gov |
| Klebsiella pneumoniae | 0.25 | nih.gov |
Spectrum of Activity against Gram-Positive and Gram-Negative Bacteria
Research indicates that this compound possesses a broad spectrum of antibacterial activity, encompassing both Gram-positive and Gram-negative bacteria. medchemexpress.com Studies on levofloxacin derivatives, including N-desmethyl levofloxacin, have shown significant activity against Gram-positive bacteria, with MIC values ranging from 0.04 to 6.25 µg/mL. nih.gov However, the activity against Gram-negative bacteria was observed to be comparatively lower, with MICs in the range of 1.56 to 100 µg/mL. nih.gov This suggests a potentially greater role in combating infections caused by Gram-positive organisms.
Comparison with Parent Compound (Levofloxacin) and Other Fluoroquinolones
When compared to its parent compound, levofloxacin, the antimicrobial activity of N-desmethyl levofloxacin appears to be generally lower. For instance, a study synthesizing novel levofloxacin derivatives found that some of the new compounds were 5 to 25 times more active than N-desmethyl levofloxacin against Gram-positive bacteria and exhibited activity equal to or better than levofloxacin itself. nih.gov This suggests that the structural modification in the desmethyl metabolite impacts its potency.
The parent drug, levofloxacin, is known for its broad-spectrum activity against a wide array of pathogens. nih.gov In comparative studies, levofloxacin has demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.gov
| Bacterial Strain | N-desmethyl levofloxacin | Levofloxacin | Reference |
|---|---|---|---|
| S. aureus ATCC 25923 | 1 | 0.25 | nih.gov |
| S. epidermidis ATCC 12228 | 1 | 0.5 | nih.gov |
| B. subtilis ATCC 6633 | 0.5 | 0.12 | nih.gov |
| E. coli ATCC 25922 | 0.12 | 0.06 | nih.gov |
| P. aeruginosa ATCC 27853 | 4 | 1 | nih.gov |
| K. pneumoniae ATCC 10031 | 0.25 | 0.12 | nih.gov |
Molecular Mechanism of Action as an Antibacterial Agent (If Applicable)
The antibacterial action of this compound is believed to follow the established mechanism of the fluoroquinolone class of antibiotics.
Inhibition of Bacterial DNA Synthesis
This compound is understood to exert its antibacterial effects by inhibiting the synthesis of bacterial DNA. medchemexpress.com This fundamental process is essential for bacterial replication and survival, and its disruption ultimately leads to cell death.
Interaction with Bacterial Topoisomerases (e.g., DNA Gyrase, Topoisomerase IV)
The primary molecular targets of fluoroquinolones, including levofloxacin, are two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes play crucial roles in DNA replication, repair, and recombination. DNA gyrase is the main target in many Gram-negative bacteria, while topoisomerase IV is the primary target in several Gram-positive bacteria. nih.gov By inhibiting these enzymes, fluoroquinolones interfere with the management of DNA supercoiling and the segregation of replicated chromosomes, leading to lethal double-strand breaks in the bacterial DNA. Given that this compound is an active metabolite of levofloxacin and inhibits DNA synthesis, it is highly probable that it shares this same mechanism of action, targeting bacterial topoisomerases.
Role in the Overall Biological Profile of Levofloxacin (Non-Clinical Context)
Desmethyl levofloxacin, also known as N-desmethyl levofloxacin, is formed in the body to a very small extent after the administration of levofloxacin. cymitquimica.com These metabolites, including desmethyl-levofloxacin and levofloxacin N-oxide, constitute less than 5% of the dose excreted in the urine. cymitquimica.com The structural difference from its parent compound, levofloxacin, is the absence of a methyl group on the piperazine (B1678402) ring. cymitquimica.com This alteration can influence its pharmacological properties, including its antibacterial activity. cymitquimica.com
While levofloxacin is stereochemically stable and does not undergo chiral inversion, its metabolism to desmethyl levofloxacin represents a minor biotransformation pathway. cymitquimica.com The primary mechanism of action for desmethyl levofloxacin, like its parent compound, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. cymitquimica.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. cymitquimica.com
Studies on Resistance Mechanisms to Desmethyl Levofloxacin
Specific studies focusing exclusively on the mechanisms of bacterial resistance to this compound are not extensively available in published literature. However, the mechanisms of resistance to fluoroquinolones, the class of antibiotics to which levofloxacin and its metabolite belong, are well-documented and are expected to apply to desmethyl levofloxacin.
The primary mechanisms of resistance to fluoroquinolones include:
Alterations in the target enzymes: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of resistance. These mutations reduce the binding affinity of the fluoroquinolone to the enzyme-DNA complex, thereby diminishing the inhibitory effect of the drug.
Reduced intracellular drug concentration: This can be achieved through two main pathways:
Active efflux pumps: Bacteria can acquire or upregulate efflux pumps that actively transport fluoroquinolones out of the cell, preventing the drug from reaching its intracellular targets.
Decreased permeability: Alterations in the bacterial cell wall, such as changes in porin proteins, can reduce the influx of the drug into the bacterium. This mechanism is particularly common in Pseudomonas aeruginosa.
It is important to note that cross-resistance between levofloxacin and other fluoroquinolones is frequently observed. Due to their shared mechanism of action, it is highly probable that bacteria resistant to levofloxacin would also exhibit resistance to desmethyl levofloxacin.
Compound Names
| Compound Name |
| This compound |
| Levofloxacin |
| Levofloxacin N-oxide |
| Ofloxacin (B1677185) |
| Ciprofloxacin |
| Norfloxacin |
| Fleroxacin |
In Vitro Antibacterial Activity of this compound
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains as reported in a study by Mohammadhosseini et al. (2012).
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 6538 | 1.25 |
| Staphylococcus epidermidis ATCC 12228 | 2.5 |
| Bacillus subtilis ATCC 6633 | 2.5 |
| Escherichia coli ATCC 8739 | 25 |
| Pseudomonas aeruginosa ATCC 9027 | 50 |
| Klebsiella pneumoniae ATCC 10031 | 12.5 |
Data sourced from Mohammadhosseini, N., Alipanahi, Z., Alipour, E., & Kobarfard, F. (2012). Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 20(1), 81.
Advanced Research Applications and Methodological Considerations
Use as a Reference Standard in Pharmaceutical Research and Development
Desmethyl Levofloxacin (B1675101) Hydrochloride serves as a critical reference standard in pharmaceutical research and development. medchemexpress.commedchemexpress.com As a known metabolite and potential impurity in levofloxacin synthesis, its availability as a certified reference material is essential for several analytical applications. medchemexpress.comnaarini.com These applications include method validation, impurity profiling, and quality control of levofloxacin drug products. sigmaaldrich.comschd-shimadzu.com
In pharmaceutical quality control, reference standards are necessary to ensure the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished drug products. sigmaaldrich.com Desmethyl Levofloxacin, in its hydrochloride salt form, provides a stable and well-characterized compound for these purposes. caymanchem.com Analytical chemists use it to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the accurate quantification of levofloxacin and its related substances. jbino.comnih.gov The availability of this reference standard allows for the precise identification and quantification of the desmethyl impurity, ensuring that it does not exceed specified limits in the final drug product.
Furthermore, in pharmacokinetic and metabolism studies, Desmethyl Levofloxacin is used as a standard to identify and quantify the metabolite in biological matrices such as plasma and urine. medchemexpress.comnih.gov This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of levofloxacin.
Table 1: Applications of Desmethyl Levofloxacin Hydrochloride as a Reference Standard
| Application Area | Specific Use | Analytical Techniques |
| Pharmaceutical Quality Control | Impurity profiling and quantification in levofloxacin API and drug products. | HPLC, UPLC, LC-MS |
| Method Validation | Establishing specificity, linearity, accuracy, and precision of analytical methods. | HPLC, UPLC, Spectrophotometry |
| Pharmacokinetic Studies | Identification and quantification of the desmethyl metabolite in biological fluids. | LC-MS/MS |
| Toxicology Research | Assessing the biological activity and potential toxicity of the metabolite. | In vitro and in vivo assays |
Application in Environmental Monitoring and Degradation Studies
The widespread use of levofloxacin has led to its detection in various environmental compartments, prompting research into its fate and effects. Desmethyl Levofloxacin plays a role in these studies as a significant transformation product.
Monitoring in Aquatic Environments
The presence of antibiotics and their metabolites in aquatic environments is a growing global concern. researchgate.netlgcstandards.com While the focus is often on the parent compound, monitoring for major metabolites like Desmethyl Levofloxacin is also important for a comprehensive environmental risk assessment. fda.govnih.gov Analytical methods, primarily LC-MS/MS, are employed to detect and quantify these compounds in water samples. jbino.com The detection of Desmethyl Levofloxacin in environmental samples can provide insights into the extent of levofloxacin contamination and the natural attenuation processes occurring.
Studies on Degradation Pathways in the Environment
Understanding the environmental degradation pathways of levofloxacin is crucial for predicting its persistence and potential for long-range transport. Several studies have identified demethylation as a key transformation process for levofloxacin under various conditions. mdpi.com For instance, research on the biotransformation of levofloxacin by certain fungi has shown the formation of N-desmethyl-ofloxacin (a related desmethyl metabolite). mdpi.com Photodegradation studies have also indicated that the piperazine (B1678402) ring of levofloxacin is susceptible to degradation, which can include demethylation. The identification of Desmethyl Levofloxacin as a degradation product helps in elucidating the complete environmental fate of the parent antibiotic.
Development of Novel Fluoroquinolone Derivatives Utilizing Desmethyl Levofloxacin as a Scaffold
Desmethyl Levofloxacin serves as a valuable starting material, or scaffold, for the synthesis of new fluoroquinolone derivatives with potentially improved or novel biological activities. nih.gov The secondary amine in the piperazine ring of Desmethyl Levofloxacin provides a reactive site for chemical modification, allowing for the introduction of various functional groups. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of Desmethyl Levofloxacin Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. By synthesizing a series of derivatives from a common scaffold and evaluating their biological effects, researchers can identify key structural features required for activity.
In one study, a series of N-substituted analogs of Desmethyl Levofloxacin were prepared by reacting it with various thienylethyl bromide derivatives. nih.gov The resulting compounds were then tested for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results of this study revealed that the introduction of certain functionalized thienylethyl moieties onto the piperazine ring of the desmethyl levofloxacin scaffold could significantly enhance the activity against Gram-positive bacteria, in some cases exceeding the potency of the parent levofloxacin. nih.gov Specifically, oxime derivatives showed superior activity, indicating that this modification was beneficial for interacting with the bacterial targets, which are topoisomerase IV in Gram-positive bacteria and DNA gyrase in Gram-negative bacteria. nih.govnih.gov Such SAR studies are crucial for the rational design of new and more effective antibacterial agents. researchgate.netmdpi.com Other research has also explored modifying the levofloxacin structure to develop derivatives with potential anticancer properties. nih.gov
Table 2: Selected Desmethyl Levofloxacin Derivatives and their Antibacterial Activity
| Compound | Modification on Desmethyl Levofloxacin | Target Bacteria | Activity Compared to Levofloxacin |
| Oxime Derivative 6e | Substituted thienylethyl oxime | Gram-positive | Equal or better |
| Oxime Derivative 6h | Substituted thienylethyl oxime | Gram-positive | Equal or better |
| Oxime Derivative 6i | Substituted thienylethyl oxime | Gram-positive | Equal or better |
| Ketone Derivative 6a | Substituted thienylethyl ketone | Gram-positive | Comparable |
| Data sourced from Mohammadhosseini et al., 2012 nih.gov |
Isotope-Labeled Desmethyl Levofloxacin in Research
Isotope-labeled compounds are indispensable tools in modern scientific research, particularly in analytical and metabolic studies. clearsynth.com The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule creates a "heavy" version that is chemically identical to the unlabeled compound but can be distinguished by mass-sensitive analytical techniques like mass spectrometry.
Desmethyl Levofloxacin-d8 Hydrochloride is a commercially available, deuterium-labeled analog of Desmethyl Levofloxacin. clearsynth.comveeprho.com This stable isotope-labeled compound is primarily used as an internal standard in analytical and pharmacokinetic research. veeprho.com In quantitative analysis using LC-MS or GC-MS, an internal standard is a known amount of a compound added to a sample to correct for variations in sample processing and instrument response. Because the isotope-labeled internal standard has nearly identical physicochemical properties to the analyte of interest (the "light" compound), it experiences similar losses during extraction and ionization efficiency in the mass spectrometer. This allows for highly accurate and precise quantification of the analyte in complex matrices like blood, plasma, or urine. nih.govveeprho.comxml-journal.net The use of Desmethyl Levofloxacin-d8 ensures reliable analysis in therapeutic drug monitoring and metabolic research involving levofloxacin. veeprho.comgoogle.com
Application in Mechanistic and Analytical Studies
This compound, the primary metabolite of the widely used fluoroquinolone antibiotic Levofloxacin, serves as a crucial compound in advanced research, particularly in mechanistic and analytical studies. Its significance lies in its role in understanding the metabolic fate of Levofloxacin and as a key analyte in the development and validation of various bioanalytical methods.
Application in Mechanistic Studies
Research into the degradation of Levofloxacin under various conditions, such as through advanced oxidation processes, has identified demethylation as a key degradation pathway, leading to the formation of Desmethyl Levofloxacin. patsnap.commdpi.com These studies are critical for environmental risk assessment and understanding the fate of fluoroquinolones in different matrices.
Furthermore, Desmethyl Levofloxacin itself exhibits antibacterial activity, although generally less potent than the parent compound, Levofloxacin. caymanchem.com It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, the same targets as Levofloxacin, thereby disrupting bacterial DNA replication and repair. patsnap.comnih.govmedchemexpress.com The synthesis of novel derivatives from N-desmethyl levofloxacin has been explored to enhance antibacterial activity, particularly against Gram-positive bacteria, demonstrating its utility as a scaffold in drug discovery and development. nih.gov The investigation of such derivatives helps in understanding the structure-activity relationships of the fluoroquinolone class of antibiotics.
Application in Analytical Studies
The accurate quantification of this compound alongside its parent drug, Levofloxacin, is paramount for pharmacokinetic and therapeutic drug monitoring studies. This has necessitated the development of sensitive and specific analytical methods. This compound is frequently used as an analytical standard in these methods. medchemexpress.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS has emerged as the gold standard for the simultaneous determination of Levofloxacin and Desmethyl Levofloxacin in biological matrices such as human plasma and serum. These methods offer high sensitivity, specificity, and throughput.
A rapid LC-MS/MS method for the determination of Levofloxacin and its metabolite, Desmethyl-levofloxacin, in human serum utilized a simple protein precipitation technique for sample preparation. The method demonstrated good linearity and precision, making it suitable for therapeutic drug monitoring in patients, such as those with multi-drug resistant tuberculosis. nih.gov
Below is a table summarizing the validation parameters from a representative LC-MS/MS method:
Table 1: LC-MS/MS Method Validation for Desmethyl Levofloxacin
| Parameter | Result for Desmethyl Levofloxacin |
|---|---|
| Linearity Range | 0.10 to 4.99 mg/L |
| Correlation Coefficient (R²) | 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.10 mg/L |
| Within-day Precision (%RSD) | 1.5% to 5% |
| Between-day Precision (%RSD) | 0.0% to 3.3% |
| Accuracy (% bias) | 0.2% to 15.6% |
Data sourced from Ghimire et al. (2017) nih.gov
Another LC-MS/MS method for the simultaneous quantification of moxifloxacin (B1663623) and levofloxacin in human serum also included the analysis of desmethyl-levofloxacin. patsnap.com
High-Performance Liquid Chromatography (HPLC) with UV Detection:
HPLC methods coupled with UV detection are also employed for the analysis of Levofloxacin and its impurities, including Desmethyl Levofloxacin. These methods are robust and widely accessible. A stability-indicating RP-HPLC method was developed to separate Levofloxacin from its related substances, demonstrating the utility of HPLC in quality control and stability studies. shimadzu.com
An application note following the USP monograph for Levofloxacin analysis identified N-Desmethyl Levofloxacin as a related substance, highlighting its importance in pharmaceutical quality control. shimadzu.com
Table 2: Chromatographic Parameters for Desmethyl Levofloxacin in an HPLC-UV Method
| Parameter | Value |
|---|---|
| Column | Shim-pack GIST C18 (250 mm x 4.6 mm, 5µm) |
| Mobile Phase | Gradient elution with buffer and methanol (B129727) |
| Detection Wavelength | Not specified for the metabolite |
| Retention Time | 7.941 min |
| Relative Retention Time | 0.508 (relative to Levofloxacin) |
Data sourced from a Shimadzu Application Note shimadzu.com
Capillary Electrophoresis (CE):
Capillary electrophoresis has been utilized for the enantioselective analysis of ofloxacin (B1677185) and its metabolites, including desmethyl ofloxacin, in human urine. drugbank.com This technique offers high separation efficiency and is particularly useful for chiral separations. The use of laser-induced fluorescence (LIF) detection in CE provides enhanced sensitivity and selectivity. drugbank.com
The development and validation of these diverse analytical methods underscore the critical role of this compound as a reference standard and key analyte in ensuring the quality, safety, and efficacy of Levofloxacin therapy.
Future Directions in Desmethyl Levofloxacin Hydrochloride Research
Elucidation of Undetermined Metabolic Enzymes
The metabolic transformation of Levofloxacin (B1675101) to Desmethyl Levofloxacin is a known pathway; however, the specific human enzymes responsible for this demethylation process have not yet been definitively identified. drugbank.comnih.gov While Levofloxacin undergoes minimal metabolism in humans, with less than 5% of an administered dose being recovered as Desmethyl-levofloxacin and Levofloxacin-N-oxide in urine, understanding the precise enzymatic players is crucial for a complete pharmacokinetic and pharmacodynamic profile. drugbank.comnih.gov
Recent studies have begun to shed light on potential enzymatic pathways in other biological systems. For instance, research on the biotransformation of Levofloxacin by the secretome of the fungus Coriolopsis gallica has implicated laccase-like enzymes in the modification of the piperazine (B1678402) ring, which could involve demethylation. mdpi.com These findings suggest that future research should focus on screening human cytochrome P450 (CYP) enzymes and other potential metabolic enzymes to identify those with specific activity towards the N-demethylation of Levofloxacin. Pinpointing these enzymes will be invaluable for predicting drug-drug interactions, understanding inter-individual variability in metabolism, and providing a more complete picture of the compound's fate in the human body.
Comprehensive Investigation of Environmental Fate and Impact
The widespread use of Levofloxacin has led to its detection in various environmental compartments, including groundwater and surface water, where it is considered an emerging pollutant. medchemexpress.comfapesp.br Levofloxacin exhibits low degradability in conventional wastewater treatment plants and can persist in the environment. fapesp.brnih.gov Its presence in aquatic ecosystems poses a risk due to the potential for developing antibiotic-resistant microorganisms. mdpi.com
Given that Desmethyl Levofloxacin Hydrochloride is a direct metabolite, a thorough investigation into its environmental fate and ecotoxicity is a critical future direction. Key research areas should include:
Persistence and Degradation: Determining the persistence of this compound in soil and water and identifying its degradation pathways, whether through photodegradation, biodegradation, or other chemical processes. nih.govmdpi.com
Ecotoxicity: Assessing the toxicity of this compound to a range of aquatic and terrestrial organisms. Studies on Levofloxacin have shown toxic effects on organisms like zebrafish, indicating the potential for its metabolites to also have adverse environmental impacts. nih.gov
Byproduct Formation: Investigating the formation of potentially more toxic byproducts during the degradation of this compound. researchgate.net
Advanced oxidation processes (AOPs) are being explored for the degradation of Levofloxacin, and similar studies are warranted for its desmethyl metabolite to develop effective remediation strategies for contaminated environments. nih.gov
Exploration of Novel Biological Activities Beyond Antibacterial Effects
While Desmethyl Levofloxacin is known as an active metabolite of Levofloxacin with antibacterial properties, there is a growing interest in exploring other potential biological activities. caymanchem.com The broader class of fluoroquinolones has been reported to possess a range of activities, including potential anticancer effects. mdpi.comnih.govbohrium.com
Future research should focus on in vitro studies to evaluate the activity of this compound against various cancer cell lines. The proposed mechanism for the anticancer activity of some fluoroquinolones involves the inhibition of human topoisomerase II, an enzyme crucial for DNA replication in cancer cells. mdpi.comnih.gov Investigations could explore if this compound shares this mechanism.
Moreover, the structural modifications inherent in the formation of Desmethyl Levofloxacin from Levofloxacin (the removal of a methyl group from the piperazine ring) could alter its biological activity profile. nih.gov This makes it a candidate for drug repositioning, where an existing compound is investigated for new therapeutic uses. nih.gov
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| S. aureus | 4 | caymanchem.com |
| S. epidermidis | 1 | caymanchem.com |
| B. subtilis | 1 | caymanchem.com |
| E. coli | 0.012 | caymanchem.com |
| P. aeruginosa | >4 | caymanchem.com |
| K. pneumoniae | 0.25 | caymanchem.com |
Advanced Analytical Techniques for Trace Analysis
The detection and quantification of trace levels of this compound in various matrices, such as pharmaceutical formulations, biological fluids, and environmental samples, is essential for quality control, pharmacokinetic studies, and environmental monitoring. nih.govnih.gov Future research will continue to rely on and refine advanced analytical techniques for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the analysis of Levofloxacin and its impurities, including Desmethyl Levofloxacin. nih.govnih.govderpharmachemica.comresearchgate.net This technique allows for the detection of impurities at levels as low as 0.02% relative to the main compound. nih.gov The development of rapid LC-MS/MS methods, with run times as short as 2.5 minutes, facilitates high-throughput analysis. researchgate.net
Future advancements in this area may include:
The development of even more sensitive methods for detecting ultra-trace amounts of the compound.
The application of high-resolution mass spectrometry for more confident identification of unknown degradation products.
The development of validated methods for a wider range of complex matrices.
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| LC-MS/MS | Impurity profiling of Levofloxacin | Sensitive detection of impurities at 0.02% level. | nih.gov |
| LC-MS/MS | Quantitative analysis in commercial formulations | Method to monitor the quality of commercial drug products. | nih.gov |
| HPLC-MS | Identification of degradation products | Identified Descarboxyl levofloxacin, Desmethyl levofloxacin, and Levofloxacin N-oxide. | researchgate.net |
| UV Spectrophotometry | Determination in bulk and dosage forms | Simple and economic method for quantification. | nih.gov |
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling are powerful tools for investigating the properties of molecules at the atomic level. These techniques can provide insights into the structure, reactivity, and biological interactions of this compound, complementing experimental studies.
Density Functional Theory (DFT) calculations can be employed to study the electronic structure and predict various properties of this compound. najah.edu Such studies can help in understanding its stability and potential degradation pathways. najah.edu
Molecular Dynamics (MD) simulations can be used to explore the conformational flexibility of the molecule and its interactions with biological targets, such as DNA and enzymes. rsc.orgresearchgate.net For Levofloxacin, MD simulations have been used to study its behavior in aqueous environments and its binding to DNA. rsc.orgbohrium.com Similar studies on this compound could elucidate its mechanism of action and guide the design of new derivatives with enhanced activity.
Future computational research could focus on:
Predicting the binding affinity of this compound to various human enzymes and receptors to identify potential off-target effects or new therapeutic targets.
Simulating its transport across cell membranes to understand its pharmacokinetic properties.
Building quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives.
Q & A
Q. How to address discrepancies between UV and HPLC results in content uniformity testing?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
